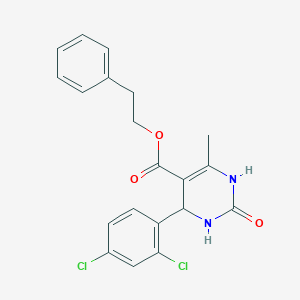
3-methoxy-n-(2-methylphenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-n-(2-methylphenyl)-2-naphthamide is an organic compound with the molecular formula C19H17NO2 and a molecular weight of 291.34 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a carboxamide group attached to a 2-methylphenyl group .
Preparation Methods
The synthesis of 3-methoxy-n-(2-methylphenyl)-2-naphthamide typically involves the reaction of 3-methoxy-2-naphthoic acid with 2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-methoxy-n-(2-methylphenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted naphthalene compounds .
Scientific Research Applications
3-methoxy-n-(2-methylphenyl)-2-naphthamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-methoxy-n-(2-methylphenyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-methoxy-n-(2-methylphenyl)-2-naphthamide include:
3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
3-methoxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: This compound has an additional methoxy group on the phenyl ring, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities .
Properties
CAS No. |
5249-63-8 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3g/mol |
IUPAC Name |
3-methoxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO2/c1-13-7-3-6-10-17(13)20-19(21)16-11-14-8-4-5-9-15(14)12-18(16)22-2/h3-12H,1-2H3,(H,20,21) |
InChI Key |
JUYOKLGDEUTZSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[1,1'-BIPHENYL]-4-YL}-3-{4'-PROPYL-[1,1'-BI(CYCLOHEXANE)]-4-YL}-1,2,4-OXADIAZOLE](/img/structure/B400648.png)
![5-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B400650.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B400651.png)


![3-[(2-Chloro-5-methylanilino)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B400656.png)
![O-{4-[(2-bromoanilino)carbonyl]phenyl} benzyl(propyl)thiocarbamate](/img/structure/B400657.png)

![2-Anilino-4-[4-({4-nitrobenzyl}oxy)phenyl]-1,3-thiazole](/img/structure/B400662.png)


![5-[4-({2-Nitrobenzyl}oxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400667.png)
![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B400668.png)
![4-nitro-N-[6-({2-[({4-nitrophenyl}carbonyl)amino]-1,3-benzothiazol-6-yl}methyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B400669.png)
